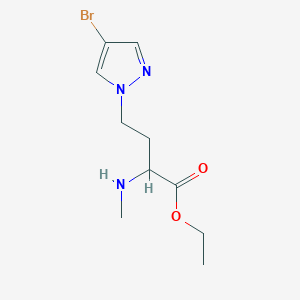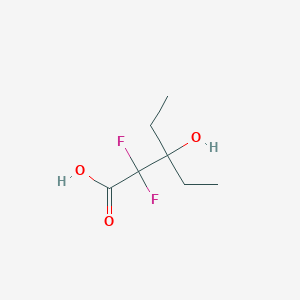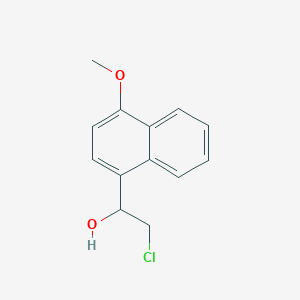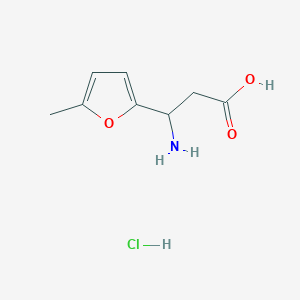![molecular formula C10H10N2O4 B13543498 3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)
3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid typically involves the oxidation of 3,5,5-trimethylhexanal. The process includes the use of oxygen and metal catalysts such as cobalt, manganese, or copper salts to promote the oxidation reaction . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: The isoxazole rings allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including lubricants and polymers.
Mechanism of Action
The mechanism by which 3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The isoxazole rings provide sites for binding to enzymes and receptors, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Bis(hydroxymethyl)-3,3’-biisoxazole
- 4,4’,5,5’-Tetrakis(hydroxymethyl)-3,3’-biisoxazole
- 3,3’,5,5’-Tetramethylbenzidine
Uniqueness
3’,5,5’-Trimethyl-[3,4’-biisoxazole]-4-carboxylic acid is unique due to its specific arrangement of isoxazole rings and the presence of a carboxylic acid group. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-4-7(5(2)15-11-4)9-8(10(13)14)6(3)16-12-9/h1-3H3,(H,13,14) |
InChI Key |
POLGKDVALGSQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)


![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)







